molecular formula C5H6N2O2 B110221 5-Methoxypyrimidin-2(1H)-one CAS No. 16290-93-0

5-Methoxypyrimidin-2(1H)-one

Cat. No. B110221
CAS RN: 16290-93-0
M. Wt: 126.11 g/mol
InChI Key: UNSHAGBDMCDYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxypyrimidin-2(1H)-one, also known as 5-MOP, is a heterocyclic organic compound with a pyrimidine ring structure. It is widely used in the field of scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Conformational Characteristics in Nucleotides

  • Study 1: The molecular conformations of 2-thiopyrimidine nucleotides, related to 5-Methoxypyrimidin-2(1H)-one, were analyzed using proton NMR techniques. These nucleotides, as monomers, are predominantly in the 3E-gg-anti form, contributing to the stability of tRNA's conformation (Yokoyama et al., 1979).

Solubility Studies

  • Study 2: The solubility of 2,4-Dichloro-5-methoxypyrimidine was measured in various solvents. This study used the λ−h equation and Apelblat equation for correlation, providing insights into the chemical properties and applications of similar compounds (Liu et al., 2010).

Environmental Applications

  • Study 3: A study on the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine showcases environmental applications. The study highlights optimal conditions for treatment and discusses degradation pathways, indicating the relevance of such compounds in wastewater treatment technologies (Zhang et al., 2016).

Thermal Rearrangement Studies

  • Study 4: Investigated the thermal rearrangement of 2(and 4)-methoxy-5-phenylpyrimidines, a study relevant to understanding the chemical behavior and potential applications of pyrimidine derivatives under thermal conditions (Brown & Lee, 1970).

Tautomerism and Solvation Studies

  • Study 5: Examined the tautomerism of 5-Fluoro-4-hydroxy-2-methoxypyrimidine, focusing on conditions that stabilize zwitterionic structures. Such studies are crucial for understanding the chemical behavior in different solvents, which can influence its applications in various fields (Kheifets et al., 2006).

Synthesis and Spectral Studies

  • Study 6: Explores the design and synthesis of 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, based on pirfenidone, indicating the synthetic versatility and potential medicinal applications of pyrimidine derivatives (Abd El Kader et al., 2012).

properties

IUPAC Name

5-methoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHAGBDMCDYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrimidin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SA Jacobsen, S Rødbotten, T Benneche - Journal of the Chemical …, 1999 - pubs.rsc.org
Pyrimidinones 1 have been phenylated under basic conditions using diphenyliodonium salts, and the effect of substituents on the yield and regiochemistry has been studied. …
Number of citations: 4 pubs.rsc.org
A Corsaro, V Pistara, A Rescifina… - … -Sendai Institute of …, 2005 - library.navoiy-uni.uz
Methoxypyrimidines preferentially add to benzonitrile oxide to give cycloadducts to their C= N double bonds. These, however, lose benzonitrile affording the corresponding pyrimidones. …
Number of citations: 1 library.navoiy-uni.uz
K Pomeisl, I Votruba, A Holı, R Pohl - Collection of Czechoslovak …, 2006 - cccc.uochb.cas.cz
In this study we synthesized a series of thymine and 5-ethyluracil acyclic nucleoside phosphonates bearing hydroxymethyl, methoxymethyl, azidomethyl, aminomethyl and (…
Number of citations: 29 cccc.uochb.cas.cz

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